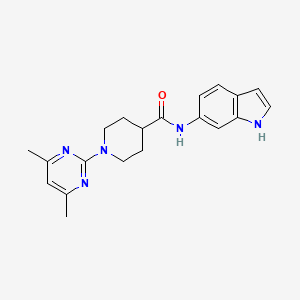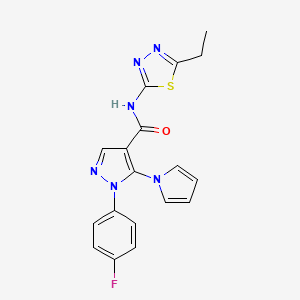![molecular formula C22H25N5O2 B14933166 4-benzyl-N-[2-(1H-indol-5-ylamino)-2-oxoethyl]piperazine-1-carboxamide](/img/structure/B14933166.png)
4-benzyl-N-[2-(1H-indol-5-ylamino)-2-oxoethyl]piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-benzyl-N-[2-(1H-indol-5-ylamino)-2-oxoethyl]piperazine-1-carboxamide is a complex organic compound that features an indole moiety, a piperazine ring, and a carboxamide group. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-[2-(1H-indol-5-ylamino)-2-oxoethyl]piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The indole derivative is then coupled with a piperazine derivative through a series of condensation reactions, often using coupling agents like EDCI or DCC to facilitate the formation of the carboxamide bond .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-benzyl-N-[2-(1H-indol-5-ylamino)-2-oxoethyl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives, while reduction of the carboxamide group can produce amine derivatives .
Scientific Research Applications
4-benzyl-N-[2-(1H-indol-5-ylamino)-2-oxoethyl]piperazine-1-carboxamide has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-benzyl-N-[2-(1H-indol-5-ylamino)-2-oxoethyl]piperazine-1-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid with an indole moiety.
Serotonin: A neurotransmitter derived from tryptophan with an indole structure.
Uniqueness
4-benzyl-N-[2-(1H-indol-5-ylamino)-2-oxoethyl]piperazine-1-carboxamide is unique due to its combination of an indole moiety with a piperazine ring and a carboxamide group. This unique structure allows it to interact with a diverse range of biological targets, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C22H25N5O2 |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
4-benzyl-N-[2-(1H-indol-5-ylamino)-2-oxoethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C22H25N5O2/c28-21(25-19-6-7-20-18(14-19)8-9-23-20)15-24-22(29)27-12-10-26(11-13-27)16-17-4-2-1-3-5-17/h1-9,14,23H,10-13,15-16H2,(H,24,29)(H,25,28) |
InChI Key |
IQYRPVSDQIXVMO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)NCC(=O)NC3=CC4=C(C=C3)NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5S)-3-[(1-Isopropyl-1H-indol-6-YL)carbonyl]-9-nitro-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-A][1,5]diazocin-8-one](/img/structure/B14933083.png)
![N-(1-benzylpiperidin-4-yl)-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B14933089.png)
![N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-N'-phenylurea](/img/structure/B14933096.png)
![1-(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B14933107.png)

![N-{1-benzyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}-2-methoxyacetamide](/img/structure/B14933115.png)
![3-{2-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14933116.png)
![1-benzyl-N-{2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B14933120.png)
![4-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]-1-(4-methoxybenzyl)pyrrolidin-2-one](/img/structure/B14933127.png)

![4-(4-chlorophenyl)-N-{2-oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}piperazine-1-carboxamide](/img/structure/B14933144.png)
![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14933150.png)
![4-({[3-(1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid](/img/structure/B14933153.png)
![N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B14933161.png)
